molecular formula C16H17N5O3S B2634438 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 863500-93-0

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

Cat. No.: B2634438
CAS No.: 863500-93-0
M. Wt: 359.4
InChI Key: HCWNHTMVKXFNDO-UHFFFAOYSA-N
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Description

Core Heterocyclic System Analysis: Triazolo[4,5-d]Pyrimidine Scaffold

The triazolo[4,5-d]pyrimidine scaffold is a fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidine ring (positions 4–6 and 8–9), with shared atoms at positions 4 and 5 (Figure 1). This arrangement creates a planar, aromatic system with delocalized π-electrons, contributing to its stability and reactivity. The nitrogen atoms at positions 1, 3, 5, and 7 participate in hydrogen bonding and coordination chemistry, as evidenced by shifts in FT-IR spectra when metal complexes form.

Table 1: Key bond lengths and angles in triazolo[4,5-d]pyrimidine derivatives

Parameter Value (Å/°) Source Compound
N1–C2 bond 1.32 triazolo[4,5-d]pyrimidine
C4–N5 bond 1.34 triazolo[4,5-d]pyrimidine
N3–C4–N5 angle 126.7 Copper(II) complex

Density functional theory (DFT) calculations reveal frontier molecular orbitals localized on the triazole N2 and pyrimidine C6 positions, explaining preferential electrophilic substitution at these sites. The scaffold’s planarity is confirmed by X-ray crystallography data showing dihedral angles <5° between rings in analogous structures.

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-4-12(16(22)24-3)25-15-13-14(17-9-18-15)21(20-19-13)10-5-7-11(23-2)8-6-10/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNHTMVKXFNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate typically involves multiple steps One common method starts with the preparation of the triazolopyrimidine core, which is then functionalized with a methoxyphenyl groupThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is compared below with analogous fused heterocycles, focusing on structural motifs, synthetic pathways, and reported bioactivity.

Core Heterocycle Comparison

Triazolo[4,5-d]pyrimidine vs. Thiazolo[4,5-d]pyrimidine
The triazole ring in the target compound introduces a nitrogen-rich, electron-deficient core, which contrasts with the sulfur-containing thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 and 20 in ). Thiazolo-pyrimidines often exhibit enhanced π-stacking interactions due to sulfur’s polarizability, whereas triazolo-pyrimidines may favor hydrogen bonding or electrostatic interactions with biological targets .

Substituent Effects

  • 4-Methoxyphenyl Group: This substituent is absent in compounds like 9 (), which instead feature bis(4-methoxyphenyl) or silyloxy groups.
  • Thioether Linkage : The thioether at the 7-position is structurally distinct from the thioxo (C=S) groups in thiazolo-pyrimidines (e.g., 19 ). Thioethers are less prone to oxidation than thiols, suggesting improved stability in vivo .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, thioether-butanoate Hypothesized kinase inhibition
7-Phenyl-5-thiazolo[4,5-d]pyrimidine (19 ) Thiazolo[4,5-d]pyrimidine Phenyl, thioxo-chromenyl Antimicrobial (MIC = 8 µg/mL)
Compound 9 () Pyrimidine Bis(4-methoxyphenyl), silyloxy Nucleic acid binding

Table 2: Physicochemical Properties (Hypothetical)

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 3.2 0.05 (PBS) High (CYP3A4 stable)
19 (Thiazolo-pyrimidine) 2.8 0.12 (DMSO) Moderate

Biological Activity

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound's molecular formula is C14H13N5O3SC_{14}H_{13}N_{5}O_{3}S with a molecular weight of approximately 331.35 g/mol. It belongs to a class of compounds known as triazolopyrimidines, which are recognized for their wide-ranging biological activities. The specific structure features a thioether linkage and a methoxyphenyl group that may contribute to its biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : A study screening various triazole derivatives for cytotoxicity against human cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The results indicated that modifications in the triazole structure could enhance anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. This has been observed in various studies where triazole derivatives showed promise as potential chemotherapeutic agents .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Screening Against Pathogens : Compounds in this class have demonstrated activity against a range of pathogenic bacteria. For example, benzothioate derivatives have shown effective antibacterial activity comparable to standard antibiotics like chloramphenicol .

Other Biological Activities

Beyond anticancer and antibacterial effects, this compound may exhibit additional pharmacological activities:

  • Antioxidant Properties : Some triazole derivatives have been reported to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research suggests that certain triazole compounds can exhibit anti-inflammatory activities through modulation of inflammatory pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and Bel-7402
AntibacterialEffective against pathogenic bacteria
AntioxidantPotential protective effects
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Case Study on Anticancer Activity : A derivative similar to this compound was tested against multiple cancer cell lines at the National Cancer Institute's Developmental Therapeutics Program. Results indicated selective cytotoxicity towards leukemia cells at a concentration of 10 µM .
  • Case Study on Antibacterial Efficacy : Another study evaluated the antibacterial activity of various triazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed promising antibacterial effects comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate?

  • Methodological Answer : The synthesis involves a multi-step approach:

Triazolo-pyrimidine Core Formation : Start with a cyclocondensation reaction between 4-methoxyphenyl-substituted triazole and pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 120°C for 12–24 hours) .

Thioether Linkage Introduction : React the triazolo-pyrimidine intermediate with methyl 2-mercaptobutanoate via nucleophilic substitution. Use a base like K₂CO₃ in anhydrous THF to facilitate thiolate formation .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol yields the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions, including the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thioether linkage (δ ~2.5–3.0 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester moiety) .

Q. How can researchers ensure compound stability during storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioether group .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like sulfoxide derivatives .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 298 K) to resolve disorder in the triazolo-pyrimidine core .
  • Refinement : Apply SHELXL-97 with constraints for anisotropic displacement parameters. Address residual electron density peaks near the methoxyphenyl group by modeling alternative conformations .
  • Validation : Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles .

Q. What experimental design principles apply to studying its pharmacological activity?

  • Methodological Answer :

  • In Vitro Assays : Use a randomized block design with split-split plots for dose-response studies (e.g., enzyme inhibition assays with four replicates per concentration) .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle-only negative controls.
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and address variability between replicates .

Q. How can computational modeling predict its environmental fate and degradation pathways?

  • Methodological Answer :

  • Software Tools : Use EPI Suite or COSMOtherm to estimate logP (hydrophobicity) and biodegradation potential .
  • Mechanistic Studies : Perform DFT calculations (Gaussian 09) to model hydrolysis pathways under acidic/alkaline conditions, focusing on ester and thioether bond cleavage .

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